molecular formula C18H28N2O3S B2652224 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034607-61-7

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2652224
CAS No.: 2034607-61-7
M. Wt: 352.49
InChI Key: MFDORYJLEVFHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of fentanyl, a powerful synthetic opioid . It contains a piperidine nucleus, which is an essential heterocyclic system in the production of drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of new fentanyl analogs generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .


Molecular Structure Analysis

The compound contains a piperidine ring, a tetrahydrofuran group, and a phenyl group. Piperidine is an organic heterocyclic amine widely used in drug synthesis . Tetrahydrofuran is an ether that is commonly used as a solvent in organic synthesis .


Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Phospholipase A2 Inhibitors

    Compounds structurally related to 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide have been synthesized and evaluated for their inhibitory activity against membrane-bound phospholipase A2. These inhibitors, particularly N-(phenylalkyl)piperidine derivatives, have shown significant potential in reducing myocardial infarction size in animal models, suggesting their utility in cardiovascular research (Oinuma et al., 1991).

  • AMPA Receptor Potentiators

    A novel class of tetrahydrofuran ether compounds, including derivatives similar in structure to the chemical , has been identified for their potentiation of the AMPA receptor. These compounds have been explored for their potential to attenuate cognitive deficits in schizophrenia, highlighting their significance in neuropsychopharmacology (Shaffer et al., 2015).

Corrosion Inhibition

  • Iron Corrosion Inhibition: Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these compounds demonstrated significant inhibition efficiencies, suggesting their application in corrosion protection technologies (Kaya et al., 2016).

Organic Synthesis Applications

  • Selective Oxidation of Primary Alcohols

    Research involving compounds with piperidine structures has led to the development of efficient methods for the selective oxidation of primary alcohols to aldehydes. These methodologies are valuable in organic synthesis, offering high chemoselectivity in the transformation of various alcohol substrates (Einhorn et al., 1996).

  • Sulfonamide Rearrangements

    Studies on the rearrangement of sulfonamide derivatives have yielded insights into the synthesis of compounds with potential pharmaceutical applications. These rearrangements provide a pathway for the creation of novel chemical entities with therapeutic relevance (Naito et al., 1964).

Mechanism of Action

Fentanyl and its analogs are opioids that bind to the opioid receptors in the brain, driving up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Safety and Hazards

Fentanyl and its analogs have serious safety concerns. They can cause severe adverse effects including coma and death . Side effects of fentanyl analogs are similar to those of fentanyl itself, which include itching, nausea and potentially serious respiratory depression, which can be life-threatening .

Future Directions

The increasing emergence of new fentanyl analogs on the drug markets worldwide has led to a growing number of severe and fatal intoxications . Therefore, future research should focus on understanding the metabolic pathways, potencies, and toxicities of these new compounds to develop effective treatments and preventive measures.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,17-19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDORYJLEVFHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.